4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, including the formation of the piperidine ring, the pyridine ring, and the oxadiazole ring. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of the Pyridine Ring: Pyridine derivatives can be synthesized through various methods, including cyclization reactions and the use of nanocatalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow reactions and the use of scalable, efficient synthetic routes. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Substitution: Substitution reactions can occur at the pyridine or piperidine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its biological activities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like pyridoxine and nicotinamide contain the pyridine ring and are used in various medicinal applications.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring and are known for their antimicrobial properties.
Uniqueness
4-{5-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three distinct ring structures, which confer a wide range of potential biological activities and applications .
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
pyridin-4-yl-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H17N5O2/c24-18(15-3-9-20-10-4-15)23-11-5-14(6-12-23)17-21-16(22-25-17)13-1-7-19-8-2-13/h1-4,7-10,14H,5-6,11-12H2 |
InChI Key |
LDAGJTFSSITVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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